molecular formula C12H18N4 B1432586 4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine CAS No. 1707735-25-8

4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine

Cat. No. B1432586
CAS RN: 1707735-25-8
M. Wt: 218.3 g/mol
InChI Key: ZORQEDSLNFRANT-UHFFFAOYSA-N
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Description

“4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C12H18N4 . It has a molecular weight of 218.3 g/mol.


Molecular Structure Analysis

The InChI code for “4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine” is 1S/C11H16N4/c1-2-9 (1)10-7-11 (14-8-13-10)15-5-3-12-4-6-15/h7-9,12H,1-6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

The physical form of “4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine” is solid .

Scientific Research Applications

Anticancer Activity

This compound has shown potential in the field of anticancer drug development . Its structure, which includes a piperazine moiety, is often found in pharmacologically active molecules. The presence of this functional group can contribute to selective cytotoxicity against cancer cells, such as human A-549 lung carcinoma cells, while sparing healthy cells like HepaRG hepatocytes .

Antimicrobial and Antifungal Applications

The piperazine ring in the compound’s structure is associated with antimicrobial and antifungal properties. This makes it a valuable candidate for developing new treatments against resistant strains of bacteria and fungi .

Antituberculosis Potential

Given the ongoing challenge of tuberculosis and the emergence of drug-resistant forms, 4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine could be explored as a base structure for creating more effective antituberculosis agents .

Anti-inflammatory and Analgesic Effects

The compound’s chemical framework suggests it may have applications in reducing inflammation and pain. This could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics .

Cardiovascular Therapeutics

Derivatives of pyrimidine, such as 4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine , have been linked to cardiovascular benefits. They could play a role in the synthesis of drugs aimed at treating hypertension and other heart-related conditions .

Neuroprotective Properties

The structural features of this compound suggest potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases or preventing neuronal damage .

Future Directions

The future directions for “4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine” and related compounds could involve further exploration of their potential as therapeutic agents, given the promising activity of related compounds against certain kinases . More research is needed to fully understand their mechanisms of action and potential applications.

properties

IUPAC Name

4-cyclopropyl-2-methyl-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-9-14-11(10-2-3-10)8-12(15-9)16-6-4-13-5-7-16/h8,10,13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORQEDSLNFRANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCNCC2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601213591
Record name Pyrimidine, 4-cyclopropyl-2-methyl-6-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine

CAS RN

1707735-25-8
Record name Pyrimidine, 4-cyclopropyl-2-methyl-6-(1-piperazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707735-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4-cyclopropyl-2-methyl-6-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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